4-Hydroxy-8-methoxycinnoline

Melting Point Thermal Stability Crystallinity

4-Hydroxy-8-methoxycinnoline delivers a rare combination of 4 H-bond acceptors, a distinctive pKa of 2.89, and a balanced LogP (1.344)/PSA (55.24 Ų) that cannot be replicated by generic cinnoline analogs. Its well-characterized melting point (164–165 °C) qualifies it as a reliable DSC calibration standard, while the 8-methoxy handle enables regioselective derivatization. Choose this compound for lead optimization campaigns, thermal assay calibration, or synthetic library expansion.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1204652-84-5
Cat. No. B3418148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxycinnoline
CAS1204652-84-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=CC2=O
InChIInChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
InChIKeyVCZBHAXHTXDOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-methoxycinnoline (CAS 1204652-84-5): Cinnoline Derivative for Research and Development


4-Hydroxy-8-methoxycinnoline (CAS 1204652-84-5), also known as 8-methoxy-1H-cinnolin-4-one, is a heterocyclic compound belonging to the cinnoline class, characterized by a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring [1]. The compound features a hydroxyl group at the 4-position and a methoxy group at the 8-position, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. This substitution pattern confers distinct physicochemical properties, including a melting point of 164-165 °C and a predicted pKa of 2.89 ± 0.40 . As a cinnoline derivative, it serves as a versatile scaffold in medicinal chemistry and as a reference standard in analytical applications [2].

Why Generic Substitution Fails: Cinnoline Derivatives Require Precise Substitution Pattern Control


Cinnoline derivatives are not interchangeable due to the profound impact of substitution patterns on physicochemical properties and biological activity. The presence and position of hydroxyl and methoxy groups significantly alter melting point, ionization constant (pKa), lipophilicity (LogP), and hydrogen bonding capacity, which in turn affect solubility, permeability, and molecular recognition [1]. For instance, 4-hydroxycinnoline exhibits a melting point approximately 69 °C higher than 4-hydroxy-8-methoxycinnoline, while its pKa differs by over 3 log units, leading to divergent ionization states at physiological pH [2][3]. Such differences preclude generic substitution and necessitate compound-specific evaluation. The quantitative evidence below underscores the unique profile of 4-hydroxy-8-methoxycinnoline relative to its closest analogs.

Quantitative Differentiation of 4-Hydroxy-8-methoxycinnoline from Closest Analogs


Thermal Stability and Crystallinity: Melting Point Differentiation vs. 4-Hydroxycinnoline

4-Hydroxy-8-methoxycinnoline exhibits a melting point of 164-165 °C [1], which is substantially lower than that of its non-methoxylated analog 4-hydroxycinnoline (233.5-234 °C) [2]. This 69 °C difference in melting point indicates a significant alteration in crystal lattice energy, likely due to the disruption of intermolecular hydrogen bonding by the 8-methoxy group. For procurement and formulation, this lower melting point may facilitate processing and dissolution in certain solvent systems, providing a practical advantage over the higher-melting comparator.

Melting Point Thermal Stability Crystallinity

Ionization Behavior: pKa Comparison with 4-Hydroxycinnoline and Parent Cinnoline

The predicted pKa of 4-hydroxy-8-methoxycinnoline is 2.89 ± 0.40 , closely matching that of the parent cinnoline (pKa = 2.64) [1] but sharply contrasting with 4-hydroxycinnoline (pKa = 6.889) . This ~4 log unit difference relative to 4-hydroxycinnoline means that at physiological pH (7.4), 4-hydroxy-8-methoxycinnoline remains predominantly unionized, whereas 4-hydroxycinnoline exists largely in its ionized form. The ionization state directly impacts membrane permeability, solubility, and binding interactions, making the target compound a distinct choice for applications requiring neutral species behavior.

pKa Ionization Acid-Base Properties

Hydrogen Bonding Capacity: H-Bond Acceptor Count vs. 8-Methoxycinnoline

4-Hydroxy-8-methoxycinnoline possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) , whereas 8-methoxycinnoline has only 3 HBA and 0 HBD . The additional acceptor arises from the 4-hydroxyl oxygen, which also serves as a donor. This enhanced hydrogen bonding capacity increases the compound's potential for specific intermolecular interactions, such as with biological targets or in crystal engineering. In procurement decisions, this difference can be critical when designing assays or syntheses that rely on defined hydrogen bonding patterns.

Hydrogen Bonding Solubility Molecular Recognition

Lipophilicity and Polar Surface Area: Balanced LogP and PSA Profile

4-Hydroxy-8-methoxycinnoline has a calculated LogP of 1.344 and a polar surface area (PSA) of 55.24 Ų . In comparison, 4-hydroxycinnoline exhibits LogP 1.335 and PSA 46.01 Ų [1], while 8-methoxycinnoline shows LogP 1.2 and PSA 35.0 Ų . The target compound maintains a similar lipophilicity to 4-hydroxycinnoline but with a higher PSA, suggesting improved aqueous solubility without sacrificing membrane permeability. This balanced profile may offer advantages in drug-like property space, particularly for oral bioavailability and blood-brain barrier penetration.

LogP PSA Lipophilicity Permeability

Optimal Application Scenarios for 4-Hydroxy-8-methoxycinnoline Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Optimization for Enhanced Hydrogen Bonding

The compound's 4 hydrogen bond acceptors (vs. 3 in 8-methoxycinnoline) and unique pKa (2.89) make it a superior starting point for designing inhibitors or probes that rely on hydrogen bonding interactions with biological targets. Its balanced LogP (1.344) and PSA (55.24 Ų) further support drug-like properties, as evidenced in [1] and . Researchers can leverage these properties to improve target affinity and selectivity without compromising permeability [2].

Analytical Reference Standard with Defined Thermal Behavior

With a well-characterized melting point of 164-165 °C [1], 4-hydroxy-8-methoxycinnoline can serve as a calibration standard in differential scanning calorimetry (DSC) or as a purity reference in thermal analysis. Its moderate melting point simplifies preparation of calibration samples compared to higher-melting analogs like 4-hydroxycinnoline (233-235 °C) [3].

Synthetic Intermediate for Functionalized Cinnolines via Directed Metalation

The 8-methoxy group provides a handle for regioselective functionalization, while the 4-hydroxy group can be protected or derivatized. This dual functionality enables efficient synthesis of more complex cinnoline derivatives with controlled substitution patterns. The compound's predicted pKa of 2.89 suggests it remains neutral under common reaction conditions, facilitating a range of transformations.

Physicochemical Property Benchmarking in Lead Optimization

The distinct combination of LogP (1.344) and PSA (55.24 Ų) positions 4-hydroxy-8-methoxycinnoline as a useful benchmark when optimizing the lipophilicity and polarity of cinnoline-based lead series. Comparing these values to those of 4-hydroxycinnoline (LogP 1.335, PSA 46.01) and 8-methoxycinnoline (LogP 1.2, PSA 35.0) provides a quantitative framework for understanding substituent effects on drug-like properties .

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